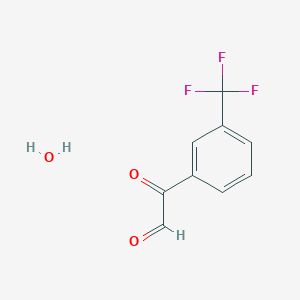
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
描述
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with a pyridin-2-yl group and a carboxylic acid group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-2-yl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the pyrrolidine ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: using automated reactors.
Continuous flow processes:
Efficient carboxylation techniques: to ensure high yield and purity.
Crystallization and purification: steps to obtain the dihydrochloride salt in its pure form.
化学反应分析
Types of Reactions
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyrrolidine derivatives with additional oxygen-containing functional groups.
Reduction: Can produce reduced forms of the compound with altered functional groups.
Substitution: Results in new derivatives with different substituents on the pyrrolidine or pyridine rings.
科学研究应用
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as a catalyst in certain reactions.
作用机制
The mechanism of action of (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions and processes.
相似化合物的比较
Similar Compounds
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid: The non-dihydrochloride form of the compound.
(3R,4R)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride: The enantiomer of the compound with different stereochemistry.
(3S,4S)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride: A derivative with the pyridine group in a different position.
Uniqueness
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and the presence of the pyridin-2-yl group. This configuration can result in distinct biological and chemical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
(3S,4S)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9;;/h1-4,7-8,11H,5-6H2,(H,13,14);2*1H/t7-,8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHOQINNOCDCW-RHJRFJOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





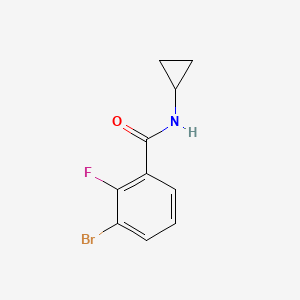
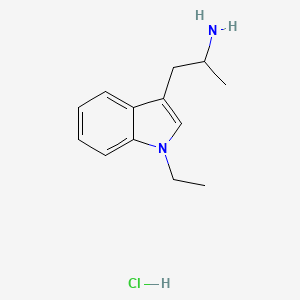


![{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078025.png)
![{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078032.png)
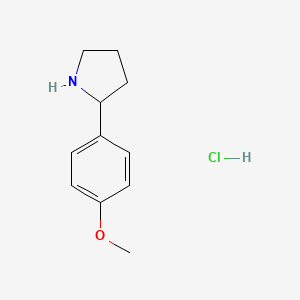
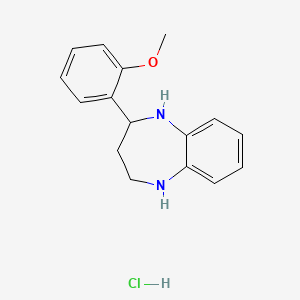
amine hydrochloride](/img/structure/B3078042.png)
